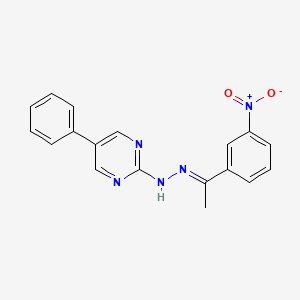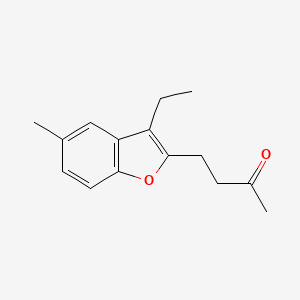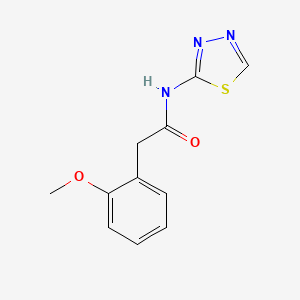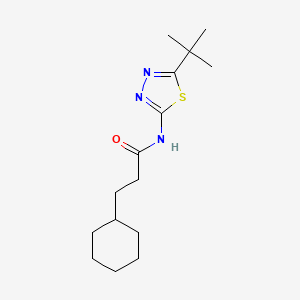
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone, also known as NPEH, is a chemical compound with potential applications in scientific research. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). NPEH has been synthesized using various methods and has been found to exhibit biochemical and physiological effects that make it useful in laboratory experiments.
作用机制
The mechanism of action of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and cancer progression. 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has antimicrobial activity against a range of bacterial and fungal strains. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of using 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone in laboratory experiments is its versatility. It can be synthesized using a variety of methods and has been found to exhibit a range of biochemical and physiological effects. However, one limitation of using 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone is its potential toxicity. While it has been found to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.
未来方向
There are several potential future directions for research involving 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone. One area of interest is the development of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone-based metal complexes for catalysis and material science applications. Another area of interest is the development of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to determine the safety and efficacy of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone in vivo, as well as its potential for use in combination with other drugs.
合成方法
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone can be synthesized using a variety of methods, including the reaction of 3-nitroacetophenone with hydrazine hydrate and 5-phenyl-2-pyrimidinylcarboxaldehyde. The reaction is typically carried out in ethanol under reflux conditions, and the product is obtained as a yellow solid. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound.
科学研究应用
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development. 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
属性
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-13(15-8-5-9-17(10-15)23(24)25)21-22-18-19-11-16(12-20-18)14-6-3-2-4-7-14/h2-12H,1H3,(H,19,20,22)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIPHPPIPBMJLB-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=C(C=N1)C2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenylpyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)

![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)




![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)

![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)

![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)